4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde
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Description
4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2090805-34-6 . It has a molecular weight of 271.01 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.01 .Scientific Research Applications
Applications in Polymer Synthesis
4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde has been used in the synthesis of microporous polyaminals. In a study by Li, Zhang, and Wang (2016), various monoaldehyde compounds including 4-trifluoromethylbenzaldehyde were reacted with melamine to yield hyper-cross-linked microporous polyaminal networks. These networks showed increased BET specific surface areas and high CO2 adsorption capacities, which are beneficial for adsorption applications (Li, Zhang, & Wang, 2016).
Applications in Photolabile Protecting Groups
Lu et al. (2003) explored the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This research demonstrates the potential utility of similar bromo-substituted compounds in protecting sensitive chemical groups in biochemical contexts (Lu et al., 2003).
Synthesis of Fluorinated Radiolabelled Compounds
The work by Lemaire et al. (1992) focuses on synthesizing various [18F]fluoroaromatic aldehydes using activated nitro precursors and amino-polyether supported nucleophilic substitution with 18F−. These fluorinated aldehydes serve as key intermediates for further active intermediates like [18F]fluorobenzyl bromides, which are useful in radiopharmaceutical chemistry (Lemaire et al., 1992).
Fluorosurfactant Synthesis for Proton-Conducting Membranes
Wadekar et al. (2010) synthesized a polymerizable fluorinated surfactant as part of their research in constructing stable nanostructured proton-conducting membranes. The surfactant was synthesized using a copper-mediated cross-coupling reaction of 4-bromobenzaldehyde with sodium 5-iodooctafluoro-3-oxapentanesulfonate, demonstrating the role of bromo and fluoro-substituted benzaldehydes in advanced material synthesis (Wadekar et al., 2010).
Applications in Corrosion Inhibition
Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases derived from benzaldehydes, including 4-trifluoromethyl-benzylidene, as corrosion inhibitors on mild steel in acidic media. The study highlights the potential of fluorinated benzaldehydes in the field of material protection and corrosion inhibition (Chaitra, Mohana, & Tandon, 2015).
Properties
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGTHOKBIROJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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